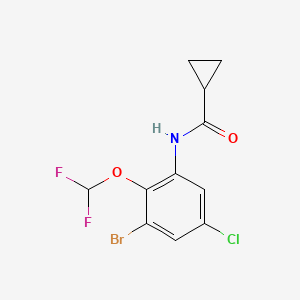

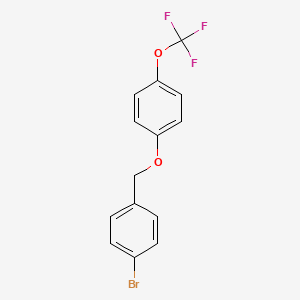

![molecular formula C20H35NO18S B14889519 beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)

beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3’-Sulfated Lewis X is a sulfated oligosaccharide that plays a significant role in various biological processes. It is a derivative of the Lewis X antigen, which is a carbohydrate structure found on the surface of cells. The addition of a sulfate group at the 3’ position of the fucose residue distinguishes 3’-Sulfated Lewis X from other Lewis antigens. This modification is crucial for its interaction with selectins, which are cell adhesion molecules involved in immune responses and inflammation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Sulfated Lewis X involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and sulfation. One common method involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates. The reaction conditions typically include the use of Me3NSO3 and PySO3 for sulfation, with catalytic diaryl borinic acid to sulfate carbohydrates .

Industrial Production Methods: Industrial production of 3’-Sulfated Lewis X is challenging due to the complexity of its synthesis. advances in microwave-assisted sulfation and the use of alkyl chlorosulfate esters have improved yields and scalability. These methods involve the use of stoichiometric excess of reagents and require careful purification protocols to isolate the desired product .

化学反应分析

Types of Reactions: 3’-Sulfated Lewis X undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfation process itself is a key reaction, where the hydroxyl groups of the oligosaccharide are substituted with sulfate groups.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of 3’-Sulfated Lewis X include sulfur trioxide (SO3), tributylamine, and catalytic diaryl borinic acid. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the sulfated product .

Major Products: The major product of these reactions is the fully sulfated 3’-Sulfated Lewis X oligosaccharide. Other products may include partially sulfated intermediates and by-products that require further purification .

科学研究应用

3’-Sulfated Lewis X has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, 3’-Sulfated Lewis X is used as a model compound to study sulfation reactions and the synthesis of complex oligosaccharides. It serves as a benchmark for developing new synthetic methods and understanding the reactivity of sulfated carbohydrates .

Biology: In biological research, 3’-Sulfated Lewis X is crucial for studying cell adhesion and signaling. It interacts with selectins, which are involved in leukocyte trafficking and inflammation. This interaction is essential for understanding immune responses and developing therapies for inflammatory diseases .

Medicine: In medicine, 3’-Sulfated Lewis X is used as a biomarker for various cancers and inflammatory conditions. Its expression is often upregulated in cancerous tissues, making it a target for diagnostic and therapeutic applications. Monoclonal antibodies targeting 3’-Sulfated Lewis X are being developed for cancer diagnosis and treatment .

Industry: In the industrial sector, 3’-Sulfated Lewis X is used in the development of glycan-based therapeutics and diagnostics. Its unique structure and biological activity make it a valuable component in the design of novel drugs and diagnostic tools .

作用机制

The mechanism of action of 3’-Sulfated Lewis X involves its interaction with selectins, which are cell adhesion molecules on the surface of endothelial cells and leukocytes. The sulfate group at the 3’ position enhances its binding affinity to selectins, facilitating leukocyte adhesion and migration during immune responses. This interaction is mediated through specific carbohydrate-recognition domains on the selectins, which recognize the sulfated fucose residue .

相似化合物的比较

Sialyl Lewis X: Another sulfated oligosaccharide that plays a role in cell adhesion and signaling.

Lewis A: A related oligosaccharide that lacks the sulfate group and has different biological functions.

Sulfated Lewis A: Similar to 3’-Sulfated Lewis X but with a different sulfation pattern and biological activity.

Uniqueness: The unique sulfation at the 3’ position of the fucose residue in 3’-Sulfated Lewis X provides it with distinct binding properties and biological functions. This specificity makes it a valuable tool in research and therapeutic applications .

属性

分子式 |

C20H35NO18S |

|---|---|

分子量 |

609.6 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1 |

InChI 键 |

SQDFRWJUKVCUOT-JGMUFZQJSA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

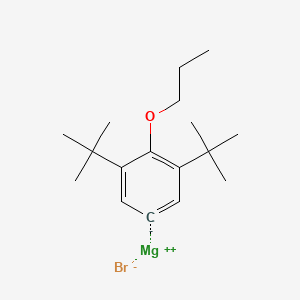

![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)

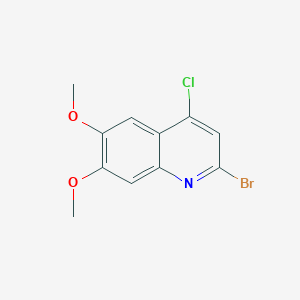

![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

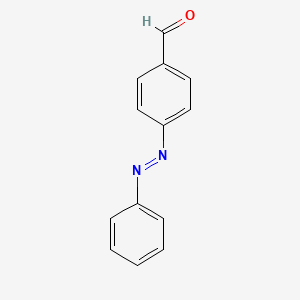

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)

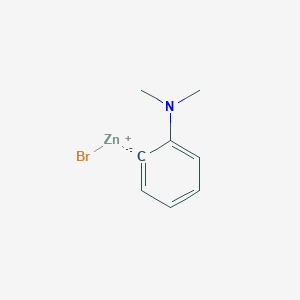

![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)

![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)

![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)

![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)